

Structure-Activity Relationship of Circumdatin A Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Circumdatin A*

Cat. No.: *B15572487*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently identified **Circumdatin A** analogs. The following sections detail their cytotoxic activities against a range of human cancer cell lines, the experimental protocols used for these evaluations, and a visualization of a key mechanistic hypothesis.

Cytotoxicity of Circumdatin A Analogs

A study on novel **Circumdatin A** analogs, ochrazepines A–D (1–4), along with 2-hydroxycircumdatin C (5) and aspyrone (6), has provided valuable insights into their cytotoxic potential.^[1] These compounds were evaluated against a panel of 26 human cancer cell lines, and their half-maximal inhibitory concentrations (IC₅₀) were determined.^[1] The data reveals interesting SAR trends, highlighting the impact of specific structural modifications on anticancer activity.

Compound 6 (aspyrone), a precursor, demonstrated the most broad-spectrum cytotoxicity, with IC₅₀ values ranging from 2.54 to 9.79 μ M against 16 of the tested cancer cell lines.^[1] This high activity is attributed to its epoxide group, which is capable of alkylating DNA.^[1]

The conjugation of aspyrone (6) with 2-hydroxycircumdatin C (5) to form the ochrazepines (1–4) resulted in a modulation of this cytotoxic profile. Notably, Ochrazepine A (1) exhibited the widest spectrum of activity among the conjugates, showing cytotoxicity against 10 cancer cell lines with IC₅₀ values between 3.10 and 11.32 μ M.^[1]

Interestingly, the stereochemistry at the 8'-position of the ochrazepines influenced their selective activity against glioblastoma cell lines.[1] Compounds with an 8'S-configuration (Ochrazepine A (1) and Ochrazepine C (3)) were active against U87 glioblastoma cells, while those with an 8'R-configuration (Ochrazepine B (2) and Ochrazepine D (4)) showed activity against U251 glioblastoma cells.[1] Furthermore, ochrazepines B, C, and D displayed low cytotoxicity against normal human cell lines (HEK-293F and L02), suggesting a degree of selectivity for cancer cells.[1]

The following table summarizes the cytotoxic activities (IC50 in μM) of **Circumdatin A** analogs and related compounds against a selection of human cancer cell lines.

Compound	MV-4-11 (Leukemia)	K562 (Leukemia)	A673 (Rhabdomyoma)	U87 (Glioblastoma)	U251 (Glioblastoma)	Hep3B (Liver Cancer)
Ochrazepine A (1)	3.94	6.05	>100	8.73	11.32	>100
Ochrazepine B (2)	>100	>100	>100	>100	6.25	>100
Ochrazepine C (3)	>100	>100	2.50	7.52	>100	5.86
Ochrazepine D (4)	>100	>100	>100	>100	5.43	>100
2-hydroxycircumdatin C (5)	>100	>100	>100	>100	8.91	>100
Aspyrone (6)	2.54	5.22	9.79	6.31	7.23	8.93
Adriamycin (Control)	0.16	0.02	0.09	0.12	0.15	0.21

Data extracted from the supplementary information of the cited study.^[1] Values of ">100" indicate an IC₅₀ greater than 100 μ M.

Experimental Protocols

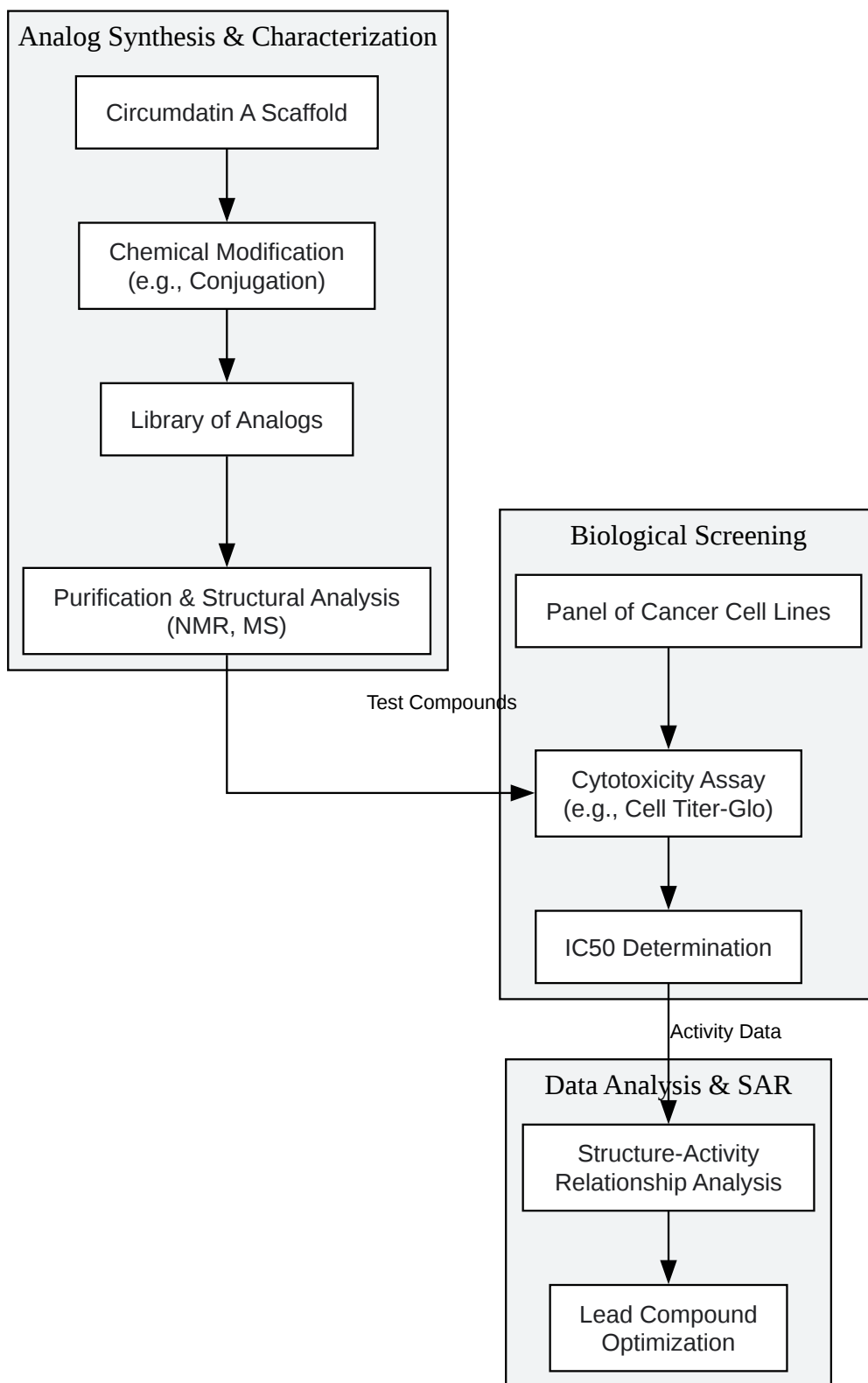
The cytotoxic activities of the **Circumdatin A** analogs were determined using the Cell Titer-Glo® (CTG) Luminescent Cell Viability Assay.^[1] This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Detailed Protocol for Cell Titer-Glo® Assay:

- **Cell Seeding:** Human cancer cell lines were seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds (**Circumdatin A** analogs and controls) and incubated for an additional 72 hours.
- **Reagent Preparation:** The Cell Titer-Glo® reagent was prepared according to the manufacturer's instructions, typically by reconstituting the lyophilized substrate with the provided buffer.
- **Lysis and Luminescence Reaction:** After the 72-hour incubation period, the 96-well plates were equilibrated to room temperature. A volume of Cell Titer-Glo® reagent equal to the volume of cell culture medium in each well was added. The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
- **Signal Stabilization and Measurement:** The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, was measured using a luminometer.
- **Data Analysis:** The IC₅₀ values were calculated from the dose-response curves generated from the luminescence readings.

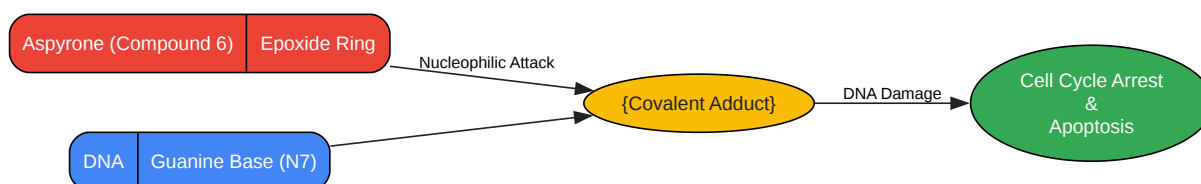
Visualizations

The following diagrams illustrate key aspects of the structure-activity relationship studies of **Circumdatin A** analogs.



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Caption: General workflow for the structure-activity relationship (SAR) study of **Circumdatin A** analogs.



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References

- 1. Circumdatin-Aspyrone Conjugates from the Coral-Associated *Aspergillus ochraceus* LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
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